![molecular formula C24H21N5O2S B304752 (6E)-5-imino-6-[[1-[3-(2-methylphenoxy)propyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304752.png)
(6E)-5-imino-6-[[1-[3-(2-methylphenoxy)propyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-5-imino-6-[[1-[3-(2-methylphenoxy)propyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the thiadiazolo[3,2-a]pyrimidin-7-one family, which has been shown to have a range of biological activities.
Mechanism of Action
The mechanism of action of (6E)-5-imino-6-[[1-[3-(2-methylphenoxy)propyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer cell proliferation, and bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. It has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth.
Advantages and Limitations for Lab Experiments
One advantage of using (6E)-5-imino-6-[[1-[3-(2-methylphenoxy)propyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is its potential as a therapeutic agent for a range of diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Future Directions
For research on (6E)-5-imino-6-[[1-[3-(2-methylphenoxy)propyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one include further studies on its mechanism of action and its potential as a therapeutic agent for neurological disorders. It may also be useful to study the compound's interactions with other drugs and its potential for drug-drug interactions. Additionally, further studies on the compound's pharmacokinetics and toxicity are needed to determine its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of (6E)-5-imino-6-[[1-[3-(2-methylphenoxy)propyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 3-(2-methylphenoxy)propylamine with indole-3-carboxaldehyde in the presence of acetic acid. The resulting product is then reacted with 2-amino-1,3,4-thiadiazole-5-carboxylic acid in the presence of acetic anhydride to yield this compound.
Scientific Research Applications
(6E)-5-imino-6-[[1-[3-(2-methylphenoxy)propyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential as a therapeutic agent for neurological disorders.
properties
Molecular Formula |
C24H21N5O2S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(6E)-5-imino-6-[[1-[3-(2-methylphenoxy)propyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H21N5O2S/c1-16-7-2-5-10-21(16)31-12-6-11-28-14-17(18-8-3-4-9-20(18)28)13-19-22(25)29-24(27-23(19)30)32-15-26-29/h2-5,7-10,13-15,25H,6,11-12H2,1H3/b19-13+,25-22? |
InChI Key |
YELARKSWNLANPI-GNMKNICSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)/C=C/4\C(=N)N5C(=NC4=O)SC=N5 |
SMILES |
CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C(=NC4=O)SC=N5 |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C(=NC4=O)SC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



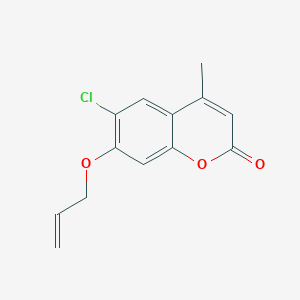
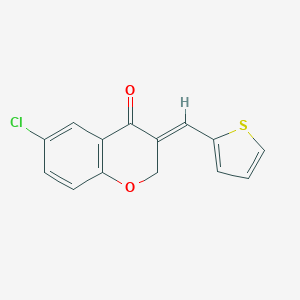
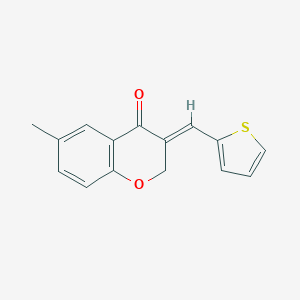

![8-chloro-N,N-diethyl-1-(2-phenylvinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B304680.png)
![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)

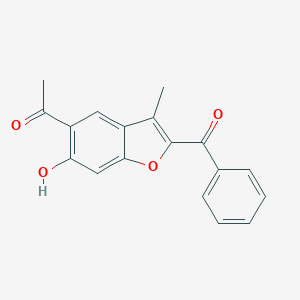
![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)

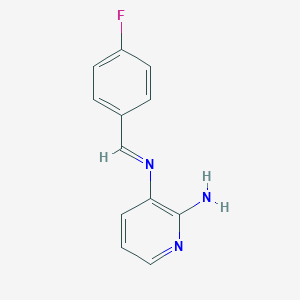

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)